Lipophilicity Differentiation: N-(3-Butoxypropyl)-4-phenoxybutanamide vs. Shorter Alkoxy Chain Analogs
The calculated LogP of N-(3-butoxypropyl)-4-phenoxybutanamide is 3.0–3.2 (ACD/LogP 3.13; XLogP3-AA 3.0), which is substantially higher than the estimated LogP of the ethoxypropyl analog N-(3-ethoxypropyl)-4-phenoxybutanamide (estimated ~2.3) [1]. This difference of approximately 0.7–0.9 LogP units reflects the contribution of the additional two methylene units in the butoxy chain. The compound maintains a favorable drug-likeness profile with zero Rule of 5 violations, a topological polar surface area of 47.6 Ų, and an ACD/BCF of 150.15 at pH 7.4 [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | cLogP 3.0–3.2 (XLogP3-AA: 3.0; ACD/LogP: 3.13) |
| Comparator Or Baseline | N-(3-ethoxypropyl)-4-phenoxybutanamide: cLogP estimated ~2.3 (based on -0.7 to -0.9 LogP reduction for loss of two methylene units) |
| Quantified Difference | ΔLogP ≈ +0.7 to +0.9 (target compound more lipophilic) |
| Conditions | In silico prediction (XLogP3, ACD/Labs Percepta v14.00) |
Why This Matters
Higher lipophilicity may translate to improved membrane permeability and blood-brain barrier penetration potential, attributes relevant for CNS-targeted screening programs where the ethoxypropyl analog may be insufficiently lipophilic.
- [1] PubChem Compound Summary for CID 2914857, N-(3-butoxypropyl)-4-phenoxybutanamide. National Center for Biotechnology Information (2025). View Source
